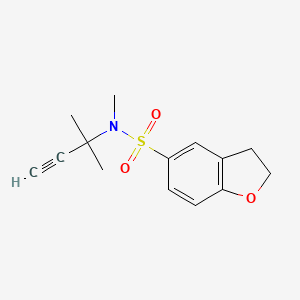![molecular formula C14H14F3NO3 B7680233 (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid, also known as TFMPA, is a chemical compound that belongs to the family of pyrrolidinecarboxylic acids. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid acts as a competitive antagonist of GABA(A) receptors, binding to the receptor site and preventing the binding of GABA. This results in a decrease in the inhibitory effects of GABA on neuronal activity, leading to an increase in excitability. (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has been shown to selectively block the α5 subunit of GABA(A) receptors, which are primarily expressed in the hippocampus and play a key role in learning and memory.
Biochemical and Physiological Effects
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has also been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in hippocampal neurons, indicating an increase in neuronal excitability. Additionally, (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has been shown to have anxiogenic effects in animal models, suggesting its potential use in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid is its selectivity for the α5 subunit of GABA(A) receptors, which allows for targeted manipulation of hippocampal neuronal activity. (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid is also relatively stable and easy to synthesize, making it a cost-effective tool for scientific research. However, (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has a relatively short half-life and may require multiple applications to achieve sustained effects. Additionally, (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has been shown to have off-target effects on other receptor subtypes, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid. One potential area of study is the development of more selective α5 subunit antagonists, which may have fewer off-target effects and greater therapeutic potential. Another area of study is the investigation of (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid's effects on synaptic plasticity and learning and memory in animal models. Finally, (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid may have potential applications in the treatment of anxiety disorders and epilepsy, and further research is needed to explore these possibilities.
Conclusion
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its selective blockade of GABA(A) receptors has made it a valuable tool for studying the role of these receptors in synaptic transmission and plasticity. While (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has several advantages as a research tool, it also has limitations that must be considered. Future research on (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid may lead to the development of more selective and effective drugs for the treatment of neurological disorders.
Synthesis Methods
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting with the reaction between 2-(trifluoromethyl)benzaldehyde and glycine. The resulting product is then subjected to a series of reactions to yield the final product, (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid. The purity and yield of (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid can be improved through various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to selectively block GABA(A) receptors, which are important targets for drug development in the treatment of anxiety, epilepsy, and other neurological disorders. (2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid has also been used to study the role of GABA(A) receptors in synaptic transmission and plasticity.
properties
IUPAC Name |
(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)10-5-2-1-4-9(10)8-12(19)18-7-3-6-11(18)13(20)21/h1-2,4-5,11H,3,6-8H2,(H,20,21)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMRXNQOUZGFF-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)CC2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]-N-methylbenzamide](/img/structure/B7680153.png)

![2-[1-[[(E)-2-methylpent-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7680168.png)


![4-[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]pyridine](/img/structure/B7680191.png)

![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)



![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)